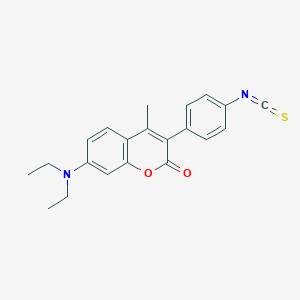
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin (DEAMC) is a fluorescent probe molecule that is widely used in scientific research. It is a coumarin derivative that has a high quantum yield and is highly sensitive to changes in its environment. DEAMC is commonly used to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
Wirkmechanismus
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is a fluorescent probe molecule that works by emitting light when excited by a specific wavelength of light. It has a high quantum yield and is highly sensitive to changes in its environment. 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is commonly used to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. It has been used to study the effects of various drugs and toxins on cells and tissues.
Biochemical and Physiological Effects:
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of protein kinase C (PKC) activity. 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has also been shown to modulate the activity of various enzymes, including phospholipase C (PLC), phospholipase A2 (PLA2), and diacylglycerol kinase (DGK). 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has been shown to affect the structure and function of biological membranes.
Vorteile Und Einschränkungen Für Laborexperimente
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has several advantages for use in lab experiments. It is a highly sensitive fluorescent probe molecule that can be used to study a wide range of biological processes. It is also relatively easy to synthesize and is commercially available. However, 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has some limitations. It is not suitable for use in live-cell imaging studies due to its toxicity. It is also sensitive to changes in pH and temperature, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several future directions for research on 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin. One area of research is the development of new fluorescent probe molecules that are less toxic and more stable than 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin. Another area of research is the development of new methods for synthesizing 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin that are more efficient and cost-effective. Additionally, there is a need for further research on the biochemical and physiological effects of 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin, particularly its effects on cellular signaling pathways and membrane structure and function.
Synthesemethoden
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin can be synthesized using a variety of methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and Suzuki coupling reaction. The most commonly used method for synthesizing 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is the Pechmann condensation reaction, which involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of sulfuric acid. The resulting product is then reacted with diethylamine and isothiocyanate to form 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin.
Wissenschaftliche Forschungsanwendungen
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is widely used in scientific research as a fluorescent probe molecule. It is commonly used to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is also used to study the structural and functional properties of biological membranes. It has been used to study the effects of various drugs and toxins on cells and tissues.
Eigenschaften
CAS-Nummer |
107743-39-5 |
|---|---|
Produktname |
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin |
Molekularformel |
C21H20N2O2S |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
7-(diethylamino)-3-(4-isothiocyanatophenyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C21H20N2O2S/c1-4-23(5-2)17-10-11-18-14(3)20(21(24)25-19(18)12-17)15-6-8-16(9-7-15)22-13-26/h6-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
YALJZNKPECPZAS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N=C=S)C |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N=C=S)C |
Andere CAS-Nummern |
107743-39-5 |
Synonyme |
7-DEAICP-methylcoumarin 7-diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




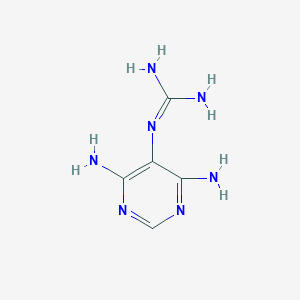
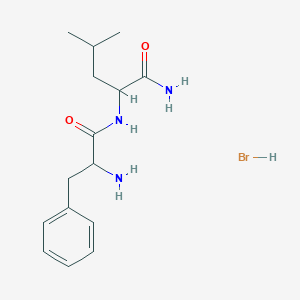
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)

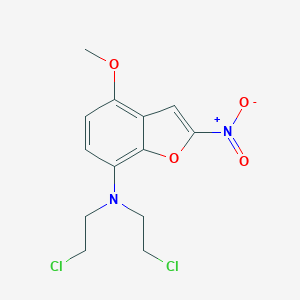
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)

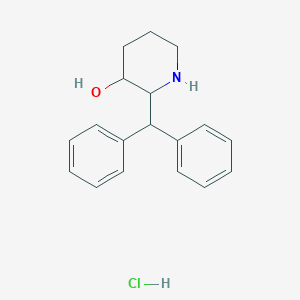
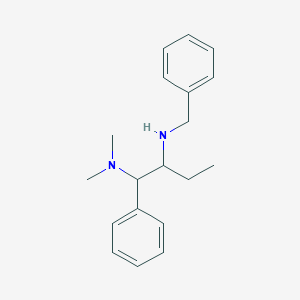

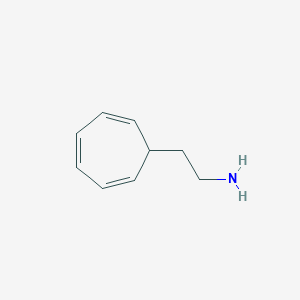
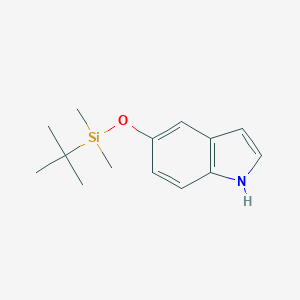
![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)